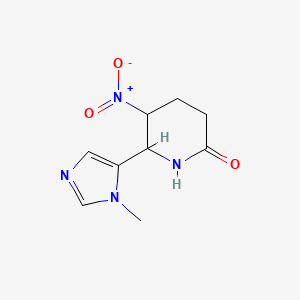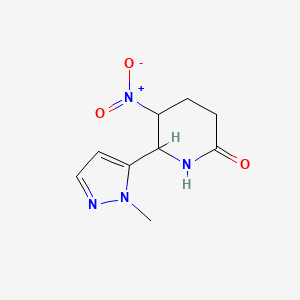
2,4-dimethyl-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-5-phenyl-1,3-oxazole (DMPO) is an organic compound belonging to the oxazole class of compounds. It is a heterocyclic aromatic compound that has been extensively studied for its utility in synthetic chemistry, as well as its potential applications in medicinal chemistry and pharmacology. DMPO has been used in the synthesis of a variety of organic compounds and has been studied for its potential as a therapeutic agent.
Applications De Recherche Scientifique
2,4-dimethyl-5-phenyl-1,3-oxazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, it has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-5-phenyl-1,3-oxazole is not completely understood. However, it is thought to work by binding to certain proteins in the body, which can then alter the activity of enzymes or other proteins involved in various biochemical pathways. This can result in a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is known to have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of certain enzymes, and the modulation of gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dimethyl-5-phenyl-1,3-oxazole in laboratory experiments include its low cost, its availability, and its low toxicity. Furthermore, it can be used in a variety of synthetic reactions, and can be used to study the effects of various drugs and compounds on the body. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes in the body.
Orientations Futures
The future directions for the use of 2,4-dimethyl-5-phenyl-1,3-oxazole include further research into its mechanism of action, its potential applications in medicinal chemistry and pharmacology, and its potential as a therapeutic agent. Additionally, further research into the effects of this compound on various biochemical pathways could lead to the development of new therapeutic agents. Finally, further research into the synthesis and use of this compound in laboratory experiments could lead to the development of more efficient and cost-effective methods of synthesis.
Méthodes De Synthèse
2,4-dimethyl-5-phenyl-1,3-oxazole is synthesized by a variety of methods, including the reaction of a ketone with an aldehyde in the presence of an acid catalyst, and the reaction of an amine with an aldehyde in the presence of an acid catalyst. In some cases, the reaction of a carboxylic acid with an aldehyde in the presence of an acid catalyst has also been used. The most common method of synthesis is the reaction of a ketone with an aldehyde in the presence of an acid catalyst.
Propriétés
IUPAC Name |
2,4-dimethyl-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBPONYKYJGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)




![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

